BenchChemオンラインストアへようこそ!

4-Hydroxyantipyrine glucuronide

Phase II metabolism Species-specific conjugation Glucuronidation vs. sulfation

4-Hydroxyantipyrine glucuronide (CAS 28070-40-8; synonym OHA-G) is the β-D-glucopyranosiduronic acid conjugate of 4-hydroxyantipyrine, the principal oxidative metabolite of the model drug antipyrine (phenazone). Chemically registered as C₁₇H₂₀N₂O₈ (MW 380.35 g/mol) with five defined stereocenters and UNII code RG9U3YZ7HY, it belongs to the class of phenolic O-glucuronides formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation.

Molecular Formula C17H20N2O8
Molecular Weight 380.3 g/mol
CAS No. 28070-40-8
Cat. No. B12736563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyantipyrine glucuronide
CAS28070-40-8
Molecular FormulaC17H20N2O8
Molecular Weight380.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(N1C)C2=CC=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C17H20N2O8/c1-8-13(15(23)19(18(8)2)9-6-4-3-5-7-9)26-17-12(22)10(20)11(21)14(27-17)16(24)25/h3-7,10-12,14,17,20-22H,1-2H3,(H,24,25)/t10-,11-,12+,14-,17+/m0/s1
InChIKeyXVEWXARTQXMHQC-IZURVTBUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxyantipyrine Glucuronide (CAS 28070-40-8): Procurement-Grade Overview of the Definitive Phase II Metabolite Standard for Antipyrine Metabolism Studies


4-Hydroxyantipyrine glucuronide (CAS 28070-40-8; synonym OHA-G) is the β-D-glucopyranosiduronic acid conjugate of 4-hydroxyantipyrine, the principal oxidative metabolite of the model drug antipyrine (phenazone). Chemically registered as C₁₇H₂₀N₂O₈ (MW 380.35 g/mol) with five defined stereocenters and UNII code RG9U3YZ7HY, it belongs to the class of phenolic O-glucuronides formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation [1]. In human phase II metabolism, 4-hydroxyantipyrine is excreted almost exclusively as this glucuronide, making the intact conjugate the analytically relevant terminal metabolite rather than the free aglycone [2]. Its isolation as a purified standard was first achieved at preparative scale from human urine using silica gel chromatography with sequential separation into sulfate and glucuronide fractions [3].

Why 4-Hydroxyantipyrine Glucuronide Cannot Be Replaced by the Aglycone, Sulfate Conjugate, or Other Antipyrine Glucuronides in Analytical and Metabolism Studies


Generic substitution among antipyrine metabolite standards fails because the four urinary glucuronides (4-hydroxyantipyrine glucuronide, 3-hydroxymethylantipyrine glucuronide, norantipyrine glucuronide, and 4,4′-dihydroxyantipyrine glucuronide) each reflect distinct cytochrome P450-mediated phase I pathways and possess quantitatively different urinary excretion profiles, requiring the intact conjugate—not the aglycone—as the direct analytical reference [1]. Furthermore, 4-hydroxyantipyrine glucuronide cannot be replaced by its sulfate counterpart because the glucuronidation-to-sulfation ratio is species-dependent: in humans glucuronidation dominates with minimal sulfate formation, whereas in rats sulfation is the predominant conjugation pathway [2]. The two isomeric hydroxyantipyrine glucuronides (4-hydroxy vs. 3-hydroxymethyl) are indistinguishable by simple UV detection yet exhibit distinct fragmentation behavior in mass spectrometry, meaning that procurement of the correct isomer is essential for unambiguous identification in MS-based assays [3].

4-Hydroxyantipyrine Glucuronide: Quantitative Comparator Evidence for Informed Procurement Decisions


Human Conjugation Pathway Exclusivity: 4-Hydroxyantipyrine Glucuronide vs. 4-Hydroxyantipyrine Sulfate Across Species

In humans, 4-hydroxyantipyrine is excreted almost entirely as the glucuronide conjugate, with sulfate formation described as minimal at doses up to 15 mg/kg antipyrine [1]. This contrasts sharply with the rat, where sulfate formation is the predominant conjugation pathway for antipyrine metabolites including 4-hydroxyantipyrine [1]. In the rat, overall antipyrine phase II metabolism yields 30.6% of dose as sulfates versus 21.1% as glucuronides, while in the dog the sulfate-to-glucuronide ratio is even more skewed at 61.0% vs. 16.2% [2]. The human-specific near-exclusive glucuronidation of 4-hydroxyantipyrine means that the sulfate conjugate is effectively absent from human samples, making the glucuronide the only relevant analytical standard for human metabolism studies [1].

Phase II metabolism Species-specific conjugation Glucuronidation vs. sulfation

Quantitative Urinary Excretion Rank: 4-Hydroxyantipyrine Glucuronide as the Dominant Metabolite vs. Norantipyrine and 3-Hydroxymethylantipyrine

In healthy human volunteers receiving antipyrine 500 mg intravenously, 4-hydroxyantipyrine (measured after conjugate hydrolysis, reflecting predominantly the glucuronide) accounted for 24.9 ± 6.3% of the administered dose excreted in 48-hour urine, representing the single largest metabolite fraction [1]. This exceeded norantipyrine at 16.5 ± 3.2% and 3-hydroxymethylantipyrine at 13.0 ± 2.2% of the dose [1]. Unchanged antipyrine accounted for only 3.8 ± 1.9%, confirming that the 4-hydroxyantipyrine glucuronide pathway is the dominant clearance route [1]. In a pig model, this dominance was even more pronounced: 4-hydroxyantipyrine accounted for 80% of the administered dose and was completely glucuronidated [2].

Drug metabolism phenotyping Antipyrine probe Urinary metabolite profiling

Mass Spectrometric Differentiation: 4-Hydroxyantipyrine Glucuronide vs. 3-Hydroxymethylantipyrine Glucuronide Isomer

The two isomeric hydroxyantipyrine glucuronides—4-hydroxyantipyrine glucuronide and 3-hydroxymethylantipyrine glucuronide—share identical elemental composition and cannot be distinguished by nominal mass alone. However, under field desorption (FD) and fast atom bombardment (FAB) mass spectrometry, these isomers exhibit clearly distinguishable fragmentation behavior that correlates with the fragmentation patterns observed under pyrolysis-electron impact conditions [1]. The 4-hydroxy isomer produces a characteristic key fragment at m/e 56 indicative of a substituent at position 4 of the pyrazolone ring, while the 3-hydroxymethyl isomer shows a significant intensity increase at m/e 82 reflecting modification at the 3-methyl position [2].

Isomer discrimination Field desorption mass spectrometry Metabolite identification

Differential Acid Hydrolysis Stability: 4-Hydroxyantipyrine Glucuronide Exhibits Distinct Lability vs. Other Antipyrine Conjugates

The six major antipyrine urinary conjugates (three sulfates and three glucuronides, including 4-hydroxyantipyrine glucuronide) exhibit strongly marked differences in their stability against acid hydrolysis [1]. These differential stabilities have direct analytical consequences: method I (3 h β-glucuronidase incubation at 37°C) yields relative standard deviations (RSD) considerably greater than 10% for the deconjugated metabolites, whereas method II (acid hydrolysis with 3 M HCl for norantipyrine glucuronide plus 24 h β-glucuronidase incubation for 4-hydroxyantipyrine and 3-hydroxymethylantipyrine glucuronides) achieves intra-assay and inter-assay RSD of less than 10% [2]. The requirement for distinct hydrolysis protocols for different conjugates demonstrates that the intact 4-hydroxyantipyrine glucuronide standard cannot be substituted by the aglycone or another conjugate without recalibrating the hydrolysis step [1][2].

Conjugate stability Sample preparation Acid hydrolysis

Age-Dependent Differential Susceptibility: 4-Hydroxyantipyrine Glucuronide Pathway Is Less Affected by Aging Than Other Antipyrine Metabolic Routes

In a comparative study of 76 elderly subjects (mean age 81 years) versus 24 young subjects (mean age 29 years), the percentage urinary excretion of 4-hydroxyantipyrine (OHA, predominantly as glucuronide) at 48 h was reduced by only 10% in elderly males and 24% in elderly females compared to young controls [1]. By contrast, 3-hydroxymethylantipyrine (HMA) excretion declined by 23% (males) and 41% (females), and norantipyrine (NORA) excretion declined by 31% (males) and 41% (females) in the same comparison [1]. The formation clearance of OHA decreased by 30% in males and 44% in females, versus 47%/52% for HMA and 42%/56% for NORA, confirming that the 4-hydroxylation/glucuronidation pathway is relatively preserved in aging [1].

Aging and drug metabolism Geriatric pharmacology Metabolic phenotyping

Procurement-Driven Application Scenarios for 4-Hydroxyantipyrine Glucuronide (CAS 28070-40-8) Based on Verified Comparative Evidence


Human CYP450/UGT Phenotyping Cocktail Studies Requiring a Single Dominant Metabolite Readout

In human hepatic metabolism phenotyping using antipyrine as a probe drug, 4-hydroxyantipyrine glucuronide is the quantitatively dominant urinary metabolite (24.9 ± 6.3% of dose) and the most informative single-analyte surrogate for combined CYP450-mediated oxidation and UGT-mediated conjugation capacity [1]. Procurement of the intact glucuronide standard—rather than the aglycone 4-hydroxyantipyrine—is essential for direct HPLC quantification without enzymatic hydrolysis, enabling the simultaneous assessment of phase I and phase II activities from a single chromatographic run as validated in the Bässmann et al. (1985) four-glucuronide HPLC method [2].

Cross-Species Drug Metabolism Studies Differentiating Human from Rodent Conjugation Pathways

For preclinical-to-clinical metabolism translation, 4-hydroxyantipyrine glucuronide serves as a species-discriminating standard: in humans, 4-hydroxyantipyrine is excreted almost exclusively as the glucuronide with minimal sulfate formation, whereas in rats sulfation predominates (30.6% sulfates vs. 21.1% glucuronides overall) and in dogs sulfation is even more dominant (61.0% vs. 16.2%) [3][4]. Laboratories performing interspecies comparisons must procure the glucuronide standard specifically for human sample quantification, as the sulfate conjugate is the relevant standard for rodent and canine matrices [3].

Mass Spectrometry-Based Metabolite Identification Requiring Isomer-Resolved Reference Standards

In direct mass spectrometric analysis of intact urinary conjugates by FD-MS, FAB-MS, or pyrolysis-EI-MS, 4-hydroxyantipyrine glucuronide and its isomer 3-hydroxymethylantipyrine glucuronide produce distinct diagnostic fragment ions (m/e 56 for 4-OH substitution vs. elevated m/e 82 for 3-CH₂OH substitution) [5][6]. Procurement of both isomerically pure glucuronide standards is mandatory for unambiguous identification, as these isomers are isobaric and co-elute under many reversed-phase conditions [5].

Aging and Geriatric Pharmacology Studies Using Antipyrine as a Metabolic Probe

The 4-hydroxyantipyrine glucuronidation pathway demonstrates relative resistance to age-related metabolic decline, with only a 10–24% reduction in urinary excretion in elderly versus young subjects, compared to 23–41% reductions for the 3-hydroxymethylantipyrine and norantipyrine pathways [7]. For geriatric pharmacology studies, procurement of 4-hydroxyantipyrine glucuronide as the primary analytical standard provides a more stable metabolic endpoint with lower age-dependent variability, improving statistical power in cross-sectional aging cohorts [7].

Quote Request

Request a Quote for 4-Hydroxyantipyrine glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.